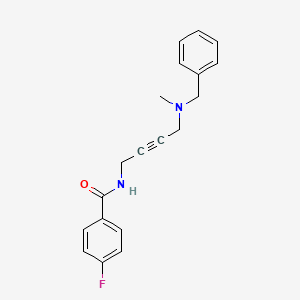![molecular formula C22H19N7O2 B2410311 N-(1-(1-(2,3-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)呋喃-2-甲酰胺 CAS No. 1005975-21-2](/img/structure/B2410311.png)
N-(1-(1-(2,3-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is an intriguing compound in the field of medicinal chemistry. It represents a class of molecules with potential therapeutic applications due to its complex structure and promising biological activities. The compound is noted for its interaction with various biological targets, making it a focal point of research in multiple scientific disciplines.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the procurement of 2,3-dimethylphenyl, 1H-pyrazolo[3,4-d]pyrimidine, and furan-2-carboxylic acid.
Step-by-Step Synthesis:
The initial step involves the formation of 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine through a condensation reaction.
Subsequent methylation yields 1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole.
Final coupling with furan-2-carboxylic acid using peptide coupling reagents like EDCI/HOBt produces the desired compound.
Industrial Production Methods: In industrial settings, the synthesis is optimized for scale. It involves:
Utilizing continuous flow reactors to enhance reaction efficiency.
Employing robust purification techniques like recrystallization and chromatography for high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the pyrazole rings.
Reduction: Certain reducing agents can target the pyrimidine and pyrazole moieties, altering their oxidation state.
Substitution: The compound exhibits nucleophilic substitution, especially at the furan-2-carboxamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidized derivatives primarily altering the electronic distribution in the pyrazole rings.
Reduced forms showcasing changes in the pyrimidine and pyrazole moieties.
Substituted products where the furan-2-carboxamide group undergoes modifications.
科学研究应用
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is extensively explored for:
Chemistry: : Investigating new synthetic methodologies and reaction mechanisms.
Biology: : Studying its interaction with enzymes and receptors.
Medicine: : Potential therapeutic agent for conditions like inflammation, cancer, and neurodegenerative diseases.
Industry: : Use as a precursor for creating novel materials with unique properties.
作用机制
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide stands out due to:
Structural Complexity: : Its multi-ring system provides a unique scaffold compared to simpler analogs.
Biological Activity: : Demonstrates higher affinity and selectivity towards biological targets.
Pharmacokinetics: : Potential for improved bioavailability and metabolic stability.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine derivatives.
Furan-2-carboxamide analogs.
Other multi-ring nitrogen-containing heterocycles.
This article provides a comprehensive overview, capturing the essence and complexity of the compound N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide. If there's any specific detail you'd like to delve deeper into, let’s go!
属性
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2/c1-13-6-4-7-17(15(13)3)28-20-16(11-25-28)21(24-12-23-20)29-19(10-14(2)27-29)26-22(30)18-8-5-9-31-18/h4-12H,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMAFZIATSRRLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
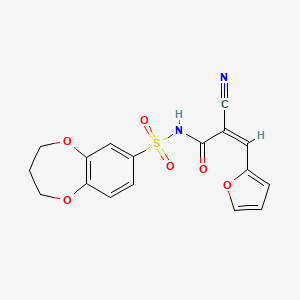
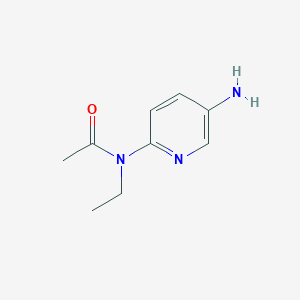
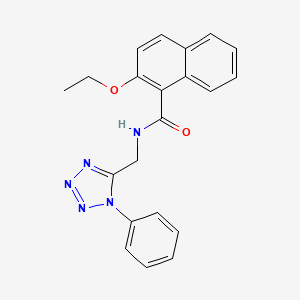
![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)
![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2410243.png)
![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)
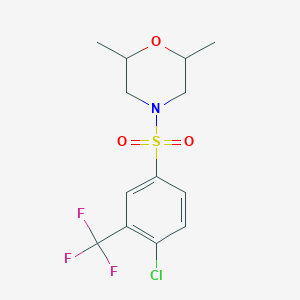
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)
![1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2410250.png)
